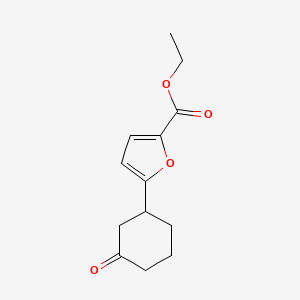

Ethyl 5-(3-oxocyclohexyl)-2-furoate

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of organic chemistry. sigmaaldrich.com Their prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores their importance. sigmaaldrich.com Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a key building block in the synthesis of many of these complex molecules. numberanalytics.com Ethyl 5-(3-oxocyclohexyl)-2-furoate, possessing a substituted furan ring, is situated within this broad and active area of research. Its structure offers multiple reactive sites that can be exploited for the construction of more intricate molecular frameworks. The study of such molecules contributes to the ever-expanding toolbox of synthetic organic chemists, enabling the creation of novel compounds with potential applications in various scientific disciplines.

Significance of Furan and Cyclohexanone (B45756) Motifs in Synthetic Organic Chemistry

The furan and cyclohexanone moieties present in this compound are both of significant value in synthetic organic chemistry.

The furan ring is a versatile synthon, capable of participating in a wide range of chemical transformations. numberanalytics.com It can act as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic systems. numberanalytics.com Furthermore, the furan nucleus can be a precursor to other functionalities through ring-opening and rearrangement reactions. Polyalkylated furans are found in numerous bioactive natural products, including furanoterpenes and furan fatty acids. nih.gov

The cyclohexanone ring is a common six-membered cyclic ketone that serves as a crucial building block for a variety of more complex structures. Its carbonyl group and α-carbons are key sites for a multitude of reactions, including aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions. The aldol condensation of cyclohexanone with aldehydes like furfural (B47365) is a known method for creating larger, more complex molecules that can be precursors to biofuels. mdpi.com The reactivity of the cyclohexanone ring allows for the stereocontrolled introduction of new substituents and the formation of new rings.

The combination of these two motifs in a single molecule, as seen in this compound, provides a platform for a diverse array of synthetic transformations, making it a potentially valuable intermediate in multi-step syntheses.

Overview of Research Trajectories for Complex Fused Ring Systems

A significant area of research in organic synthesis is the development of efficient methods for the construction of complex, polycyclic molecules. Furan derivatives are often employed as starting materials for the synthesis of such fused ring systems. The furan ring can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked under specific reaction conditions to facilitate the formation of new rings.

Research in this area often focuses on intramolecular reactions that can build multiple rings in a single synthetic operation, a concept known as tandem or cascade catalysis. For instance, an intramolecular Diels-Alder reaction of a furan with a tethered dienophile can lead to the rapid assembly of a complex polycyclic core. While specific research on this compound as a precursor for fused ring systems is not extensively documented in publicly available literature, the general principles of furan chemistry suggest several potential research avenues.

One possible trajectory would involve the transformation of the cyclohexanone moiety to introduce a dienophile, which could then react with the furan ring in an intramolecular Diels-Alder cycloaddition. Another approach could involve the functionalization of the furan ring, followed by a ring-closing reaction with the cyclohexanone portion of the molecule. The development of novel catalytic systems to effect such transformations with high efficiency and stereoselectivity is a constant goal in modern synthetic chemistry.

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound.

| Property | Value |

| CAS Number | 883898-17-7 |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.27 g/mol sinfoochem.com |

| Purity | >97.0% cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUNBZVCTWKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641822 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883898-17-7 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Ethyl 5 3 Oxocyclohexyl 2 Furoate and Its Constituent Fragments

Reaction Pathways of Furan (B31954) Derivatives

The furan component, an electron-rich aromatic heterocycle, exhibits a diverse range of reactivity, participating in electrophilic substitutions, cycloadditions, and ring-opening processes.

Aromatic Reactivity and Electrophilic Substitution on the Furan Ring

Furan is a five-membered aromatic heterocycle that is considered electron-rich due to the participation of one of the oxygen atom's lone pairs in the π-system. pearson.com This increased electron density makes the furan ring significantly more reactive towards electrophilic aromatic substitution than benzene, often requiring milder reaction conditions. pearson.comnumberanalytics.com The rate of electrophilic reactions in furan can be many orders of magnitude faster than in benzene. chemicalbook.com

The substitution pattern is highly regioselective. Electrophilic attack preferentially occurs at the C2 (or C5) position, as the carbocation intermediate formed (a sigma complex) is stabilized by three resonance structures, delocalizing the positive charge more effectively than the intermediate formed from attack at the C3 (or C4) position, which has only two resonance structures. chemicalbook.compearson.com

Common electrophilic substitution reactions for furans include:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com To achieve mono-substitution, such as the formation of 2-bromofuran, milder conditions are necessary, for instance, using bromine in dioxane at low temperatures. pearson.compharmaguideline.com

Nitration: Due to the furan ring's sensitivity to strong acids, nitration is typically performed with milder reagents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. numberanalytics.compharmaguideline.com

Sulfonation: Furan can be sulfonated using a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com

Acylation: Friedel-Crafts acylation generally requires mild catalysts like phosphoric acid or boron trifluoride due to the ring's acid sensitivity. pharmaguideline.com

In Ethyl 5-(3-oxocyclohexyl)-2-furoate, the furan ring is substituted at the 2-position with an electron-withdrawing ethyl carboxylate group and at the 5-position with the oxocyclohexyl group. The ethyl carboxylate group deactivates the ring towards electrophilic attack and would direct incoming electrophiles to the C4 position. The oxocyclohexyl group's electronic effect is primarily inductive. Therefore, electrophilic substitution on this specific molecule would be less facile than on unsubstituted furan and would likely occur at the C4 position.

Role of Furan as a Diene in Cycloaddition Reactions (e.g., Diels-Alder)

Despite its aromatic character, the furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. askiitians.comciac.jl.cnnumberanalytics.com This reactivity is a consequence of its relatively low resonance energy (18 kcal/mol) compared to benzene. chemicalbook.com The reaction involves the four π-electrons of the furan ring and a dienophile to form a bicyclic adduct. askiitians.com

However, furan is a less reactive diene compared to acyclic dienes or cyclopentadiene. rsc.orgrsc.org The Diels-Alder reactions of furans are often reversible, and the retro-Diels-Alder reaction can be facile. nih.gov The reactivity and selectivity of the cycloaddition can be influenced by substituents on the furan ring. Electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it. rsc.orgrsc.org

The interaction between the Highest Occupied Molecular Orbital (HOMO) of the furan (diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is a key factor controlling the reaction. nih.gov For this compound, the electron-withdrawing ester at the C2 position would lower the energy of the furan's HOMO, thereby reducing its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

Nucleophilic Attack and Ring-Opening Processes

The furan ring can undergo nucleophilic attack, particularly when substituted with strong electron-withdrawing groups. pharmaguideline.com Halofurans, for example, are more reactive towards nucleophiles than simple furan. pharmaguideline.com

Under strongly acidic conditions, furan can undergo protonation, which disrupts its aromaticity and can lead to ring-opening. pharmaguideline.comstudysmarter.co.uk The process often begins with protonation at the C2 position, followed by nucleophilic attack by a solvent molecule like water. acs.org This can lead to the formation of intermediates that ultimately cleave to form linear dicarbonyl compounds. acs.orgnih.gov For instance, studies have shown that acid-catalyzed decomposition of furan can lead to the formation of 4-hydroxy-2-butenal. acs.org Some syntheses of polysubstituted furans proceed through a sequence that includes intramolecular nucleophilic addition followed by a 4π ring opening of an intermediate. rsc.org

Reactivity and Transformation Mechanisms of Cyclohexanone (B45756) Derivatives

The cyclohexanone fragment contains two key reactive sites: the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) of cyclohexanone is a primary site for reactivity. The carbon atom is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. pearson.com This nucleophilic addition is a fundamental reaction mechanism for ketones. pearson.compearson.com Upon attack, the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. quora.com

Examples of nucleophilic addition to cyclohexanone include:

Cyanohydrin Formation: Reaction with a cyanide ion (from NaCN, for instance) results in the formation of a cyanohydrin, where a hydroxyl (-OH) and a cyano (-CN) group are attached to the original carbonyl carbon. pearson.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl group to form tertiary alcohols after an acidic workup.

Addition of Acetylides: Sodium acetylide acts as a carbon nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate, which is then protonated to yield a propargylic alcohol. pearson.com

The stereochemistry of nucleophilic addition to cyclohexanone is influenced by steric hindrance and electronic effects, which determine whether the nucleophile attacks from the axial or equatorial face. researchgate.netacademie-sciences.fr

Alpha-Proton Reactivity: Enolization and Condensation Pathways

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic (pKa ≈ 17-21). msu.edulibretexts.org This acidity allows for their removal by a base to form a resonance-stabilized intermediate known as an enolate ion. pearson.com The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom. pearson.com In the presence of acid, cyclohexanone can tautomerize to its enol form, although the keto form is generally much more stable and predominates at equilibrium. libretexts.orgpdx.edu

The formation of enols or enolates is a critical first step in many reactions of ketones:

α-Halogenation: Enolates react with halogens (Cl₂, Br₂, I₂) to form α-haloketones. In base-catalyzed reactions, substitution tends to occur at the less substituted α-carbon. pdx.edu

Aldol (B89426) Condensation: The enolate of one cyclohexanone molecule can act as a nucleophile and attack the carbonyl carbon of another cyclohexanone molecule. pearson.com This is a dimerization reaction that forms a β-hydroxy ketone (an aldol). Under the reaction conditions, this intermediate often undergoes dehydration (elimination of water) to yield an α,β-unsaturated ketone, a product stabilized by conjugation. libretexts.orgpearson.com The self-condensation of cyclohexanone can produce 2-(cyclohexan-1-ylidene)cyclohexan-1-one.

For this compound, the cyclohexanone ring has two α-carbons, each with two α-protons. These protons are available for deprotonation to form an enolate, which could then participate in various subsequent reactions, including alkylation, halogenation, or condensation reactions, independently of the furan portion of the molecule.

Dehydroaromatization Mechanisms from Cyclohexanone Precursors

The cyclohexanone moiety within this compound serves as a versatile precursor for the construction of aromatic systems through dehydroaromatization. This transformation, which involves the removal of hydrogen atoms to form a stable aromatic ring, can be achieved through various mechanistic pathways, often promoted by specific reagents or catalysts. These methods provide a powerful tool for synthesizing substituted aromatic compounds from readily available non-aromatic cyclohexanone derivatives. researchgate.netchemrxiv.org

One notable approach involves an N-iodosuccinimide (NIS)-promoted oxidative dehydroaromatization. In this transition-metal-free method, cyclohexanones can react with amines and thiophenols to yield o-sulfanylanilines. researchgate.net Mechanistic studies suggest that the reaction proceeds through a radical process. researchgate.net This direct thioamination of cyclohexanones demonstrates the smooth dehydrogenation of the non-aromatic ring to form C-N and C-S bonds in a single transformation. researchgate.net

Another significant advancement is the use of nickel-catalyzed acceptorless dehydrogenative aromatization. chemrxiv.org This method is particularly relevant for its applicability to a wide range of cyclohexanone derivatives. chemrxiv.org Researchers have reported the use of a CeO2-supported Ni(0) nanoparticle catalyst for this transformation. chemrxiv.org A key aspect of this catalytic system is the concerted catalysis that utilizes metal ensembles unique to the supported nanoparticles. chemrxiv.org This approach avoids the need for external oxidants (acceptorless), producing hydrogen gas as the primary byproduct. chemrxiv.org

The table below summarizes different methodologies for the dehydroaromatization of cyclohexanone precursors.

| Method | Reagents/Catalyst | Key Features |

| NIS-Promoted Oxidative Dehydroaromatization | N-Iodosuccinimide (NIS), amines, thiophenols | Transition-metal-free; forms o-sulfanylanilines via direct thioamination; involves a radical mechanism. researchgate.net |

| Iodine (III)-mediated Dehydroaromatization | Iodine (III) reagents, primary amines, CD3SSO3Na | Provides access to ortho-SCD3 anilines through C-N and C-S bond formation. researchgate.net |

| Base-Mediated Dehydroaromatization | Simple basic conditions, air (O2) | Environmentally benign, using air as the oxidant; produces diaryl sulfides with water as the only byproduct. researchgate.net |

| Ni-Catalyzed Acceptorless Dehydrogenation | CeO2-supported Ni(0) nanoparticles | Wide substrate scope; does not require an external oxidant; concerted catalysis mechanism. chemrxiv.org |

Mechanistic Studies of Intramolecular Cyclizations and Rearrangements Involving Both Moieties

The bifunctional nature of this compound, containing both a nucleophilic furan ring and an electrophilic cyclohexanone carbonyl group, presents unique opportunities for intramolecular reactions. These transformations can lead to the formation of complex molecular architectures through carefully designed cyclization and rearrangement cascades.

Formation of Complex Polycyclic Systems

The furan and cyclohexanone moieties can participate in intramolecular reactions to construct fused or bridged polycyclic systems. Research into the intramolecular oxidative coupling of furanoid β-ketoesters provides insight into how such transformations might proceed. nih.gov In these reactions, an oxidant like ceric ammonium (B1175870) nitrate (CAN) can trigger the cyclization of a substrate containing both a furan and a β-ketoester, leading to macrocyclic systems containing an exo-enol ether/cyclic acetal (B89532) motif. nih.gov This methodology is relevant to the synthesis of furanocembranoids, a class of marine diterpenoids. nih.gov

A plausible mechanistic pathway for a similar intramolecular reaction involving this compound could be initiated by the enolization of the cyclohexanone ring. The resulting enol or enolate could then act as a nucleophile, attacking the furan ring, which can be activated by an appropriate reagent. Alternatively, acid-catalyzed processes could promote the cyclization. For instance, the exposure of unsaturated acyloxy sulfones containing a furan ring to acid leads to dehydration and double bond isomerization, ultimately forming fused furan ring systems. nih.gov

The formation of polycyclic aromatic hydrocarbons (PAHs) from various organic precursors in thermal systems also offers a parallel for understanding potential high-temperature reactions. acs.orgresearchgate.net While not a direct intramolecular cyclization, the principles of ring formation through the condensation of reactive fragments are applicable. acs.org

The table below outlines strategies for the formation of complex cyclic systems from furan-containing precursors.

| Reaction Type | Key Reagents/Conditions | Resulting Structure | Mechanistic Insight |

| Intramolecular Oxidative Coupling | Ceric Ammonium Nitrate (CAN), Methanol | Macrocyclic exo-enol ether/cyclic acetal systems. nih.gov | Oxidative coupling of a furan and a β-ketoester moiety. nih.gov |

| Intramolecular Cyclization of Acyloxy Sulfones | LHMDS, THF, followed by acid treatment | Fused furan ring systems. nih.gov | Deprotonation induces cyclization, followed by acid-catalyzed dehydration and isomerization. nih.gov |

| Lewis Acid-Catalyzed Ring Opening/Cyclization | BF3·OEt2 | Aminomethylfurans from aziridine (B145994) precursors. acs.org | Lewis acid activates an aziridine ring for intramolecular attack by a carbonyl oxygen, leading to furan formation. acs.org |

Understanding Selectivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step. beilstein-journals.orgresearchgate.nettandfonline.com For a molecule like this compound, which possesses multiple reactive sites (the ketone, the furan ring, and the ester), understanding and controlling selectivity in MCRs is crucial. beilstein-journals.orgresearchgate.net

Several factors dictate the outcome and selectivity of multicomponent reactions. beilstein-journals.orgresearchgate.net These include the inherent reactivity of the functional groups, the reaction design (e.g., order of addition of reagents), and the experimental conditions such as solvent, temperature, and catalyst. beilstein-journals.org In the context of this compound, the cyclohexanone carbonyl group can participate in reactions like the Biginelli or Hantzsch reactions, while the furan ring can engage in electrophilic substitution or cycloaddition reactions.

The challenge in designing MCRs with such a substrate is to control which functional group reacts and in what sequence. For example, in a scenario with multiple aldehydes and isocyanides, selectivity can be achieved if the substrates are structurally preorganized or if one reactant is inherently more reactive than another (innate selectivity). beilstein-journals.org Another strategy involves sequential selectivity, where one MCR is performed, followed by another in the same pot without isolating the intermediate. beilstein-journals.orgresearchgate.net

The table below details key factors that influence selectivity in multicomponent reactions.

| Factor | Description | Example Application |

| Innate Selectivity | Arises from the inherent differences in reactivity between functional groups or reactants. beilstein-journals.orgresearchgate.net | A highly reactive aldehyde would preferentially react over a less reactive ketone in a competitive MCR. |

| Sequential Selectivity | The controlled, stepwise execution of multiple MCRs in a single pot. beilstein-journals.orgresearchgate.net | Performing a Groebke–Blackburn–Bienaymé (GBB) reaction followed by a Ugi reaction by adding the respective reagents in a specific order. beilstein-journals.org |

| Reaction Conditions | The choice of catalyst, solvent, and temperature can favor one reaction pathway over another. beilstein-journals.org | A specific Lewis acid might selectively activate the cyclohexanone carbonyl for a reaction, leaving the furan ring untouched. |

| Use of Biased Substrates | Substrates can be designed with electronic or steric features that direct the reaction towards a specific outcome. beilstein-journals.org | An electron-withdrawing group on the furan ring could deactivate it towards certain electrophilic additions. |

| Protecting Groups | Temporarily blocking a reactive site to prevent it from participating in a reaction. beilstein-journals.orgresearchgate.net | The ketone could be protected as a ketal to allow a reaction to occur selectively on the furan ring. |

By carefully considering these principles, synthetic chemists can harness the reactivity of both the cyclohexanone and furan moieties within this compound to build complex and diverse molecular architectures through selective multicomponent reactions.

Strategic Research Applications of Furoate and Oxocyclohexyl Scaffolds in Advanced Organic Synthesis

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The potential of "Ethyl 5-(3-oxocyclohexyl)-2-furoate" as a versatile building block in the synthesis of complex molecules can be inferred from the reactivity of its constituent parts. The 3-oxocyclohexyl moiety offers a reactive ketone functionality and a cyclohexane (B81311) ring that can serve as a scaffold for stereocontrolled transformations. The ethyl 2-furoate portion provides a furan (B31954) ring, a known diene in Diels-Alder reactions, and an ester group that can be readily modified.

Precursors for Polycyclic and Spiro Systems

Hypothetically, the bifunctional nature of this molecule makes it an attractive precursor for the synthesis of polycyclic and spirocyclic systems. The ketone on the cyclohexane ring could be a handle for intramolecular aldol (B89426) reactions or other cyclization strategies, while the furan ring could participate in cycloaddition reactions to build fused ring systems. However, no specific examples of its use in the synthesis of such systems have been reported in the scientific literature.

Intermediates in the Construction of Functional Materials

Furoate esters, in general, have been investigated for their role in the development of functional materials, including polymers and pharmacologically active compounds. The combination of the furoate and oxocyclohexyl motifs in one molecule could potentially be exploited to create novel materials with specific electronic or biological properties. To date, there is no published research detailing the use of "this compound" as an intermediate in this context.

Design and Synthesis of Advanced Organic Scaffolds

The unique combination of a ketone, a furan ring, and an ester in "this compound" suggests its potential as a scaffold for the design of more complex organic structures, including ligands and catalysts.

Ligand Design in Organometallic Chemistry

The furan ring and the ketone's carbonyl oxygen could act as coordination sites for metal ions, making the molecule a potential bidentate ligand. Further functionalization could lead to the development of more complex ligands for organometallic catalysis. This remains a theoretical application, as no studies have been published on the use of this specific compound in ligand design.

Development of Novel Organocatalysts

The cyclohexanone (B45756) framework is a common feature in many organocatalysts. The presence of the furan and ester functionalities could allow for the development of novel catalysts with unique reactivity and selectivity. Research in this area using "this compound" has not been reported.

Research into Structure-Reactivity Relationships in Novel Chemical Transformations

The study of "this compound" could provide valuable insights into the interplay of its different functional groups and their influence on chemical reactivity. For instance, investigating how the electron-withdrawing nature of the furoate ring affects the reactivity of the cyclohexanone moiety, or vice versa, would be of fundamental interest in physical organic chemistry. Such studies, however, are not available in the current body of scientific literature.

Probing Electronic and Steric Effects on Reaction Outcomes

The steric environment of the molecule is dominated by the bulky 3-oxocyclohexyl substituent. This group can sterically hinder approaches to the furan ring, potentially directing incoming reagents to specific sites. For instance, in reactions involving the furan ring, the sheer size of the oxocyclohexyl group could favor reactions at the less hindered positions. Furthermore, the reactivity of the ketone on the cyclohexyl ring is influenced by the steric bulk of the attached furoate system.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

| Functional Group | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Ethyl 2-furoate | Electron-withdrawing | Moderate | Deactivates furan ring to electrophiles, activates towards nucleophiles. |

| 3-Oxocyclohexyl | Electron-withdrawing (ketone) | High | Sterically hinders one face of the furan ring, potentially directing reaction regioselectivity. |

These combined electronic and steric factors can be systematically studied by subjecting this compound to a variety of reaction conditions and analyzing the resulting products. Such studies provide valuable data for understanding and predicting the outcomes of complex organic reactions.

Investigation of Chiral Derivatization and Stereocontrol

The presence of a prochiral ketone in the 3-oxocyclohexyl moiety and the potential for creating stereocenters on the cyclohexyl ring make this compound an excellent substrate for investigating chiral derivatization and stereocontrol. The synthesis of enantiomerically pure or enriched 3-substituted cyclohexanones is a significant area of research, as these motifs are present in numerous biologically active molecules. acs.org

Several strategies can be envisioned for the stereoselective synthesis of derivatives of this compound. One approach is the asymmetric reduction of the ketone, which would yield a chiral alcohol. This can be achieved using chiral reducing agents or through biocatalytic methods, for example, using yeast or isolated enzymes that have been shown to effectively reduce substituted cyclohexanones with high stereoselectivity. nih.gov The stereochemical outcome of such a reduction would be influenced by the steric and electronic properties of the furoate substituent.

Another avenue of investigation is the stereoselective conjugate addition to a corresponding cyclohexenone precursor. documentsdelivered.comacs.org By introducing a chiral auxiliary or employing a chiral catalyst, it is possible to control the formation of new stereocenters on the cyclohexyl ring. The development of such stereocontrolled reactions is crucial for the synthesis of complex target molecules with defined three-dimensional structures. The ability to access different stereoisomers by tuning the reaction conditions or the catalytic system is a hallmark of modern asymmetric synthesis. nih.gov

Table 2: Potential Asymmetric Transformations of the Oxocyclohexyl Moiety

| Reaction Type | Reagent/Catalyst | Potential Chiral Product | Key Stereochemical Consideration |

| Asymmetric Ketone Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral Hydroxycyclohexyl Furoate | Face-selective hydride delivery. |

| Biocatalytic Reduction | Whole-cell (e.g., S. cerevisiae) or isolated enzymes | Chiral Hydroxycyclohexyl Furoate | Enzyme pocket selectivity. |

| Asymmetric Conjugate Addition | Organocuprates with chiral ligands | Chiral 3-Substituted Cyclohexanone | Diastereoselective attack on a cyclohexenone precursor. |

Contribution to the Synthesis of Bio-Based Organic Compounds

The structural components of this compound, namely the furan and cyclohexanone rings, can both be derived from renewable biomass sources. This positions the molecule and its derivatives as valuable intermediates in the development of sustainable chemical processes and the production of bio-based materials.

Leveraging Furan Chemistry for Sustainable Chemical Production

The furan moiety of the molecule is a derivative of furan-2-carboxylic acid, which can be synthesized from furfural (B47365). nih.gov Furfural, along with 5-hydroxymethylfurfural (B1680220) (HMF), is a key platform chemical produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, such as agricultural waste and forestry residues. mdpi.com The conversion of biomass into these furanic compounds is a cornerstone of modern biorefinery concepts, aiming to replace petroleum-based feedstocks. nih.govresearchgate.netcapes.gov.br

Furan derivatives are versatile building blocks for a wide range of valuable products, including fuels, polymers, solvents, and pharmaceuticals. nih.gov The development of efficient catalytic processes for the conversion of furanics is an active area of research. nih.gov By utilizing molecules like this compound, researchers can explore new synthetic routes to functional materials and specialty chemicals that originate from a sustainable carbon source, thereby contributing to a circular economy.

Exploration of Cyclohexanone as a Renewable Feedstock

The oxocyclohexyl portion of the molecule is a derivative of cyclohexanone. Traditionally produced from petroleum, recent advances have demonstrated that cyclohexanone and its derivatives can be synthesized from lignin (B12514952), the second most abundant biopolymer on Earth. nih.govyoutube.com Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is often underutilized in current biorefinery processes. rsc.orgrsc.orgnih.gov

The valorization of lignin into valuable chemicals like cyclohexanone represents a significant step towards a more integrated and economically viable biorefinery. rsc.org Cyclohexanone is a high-volume industrial chemical, primarily used in the production of nylon. By exploring its synthesis from lignin and its subsequent incorporation into novel chemical structures like this compound, new avenues for the production of bio-based polymers and other materials can be established. This approach not only reduces the reliance on fossil fuels but also adds value to a major biomass waste stream.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3-oxocyclohexyl)-2-furoate, and what key reaction parameters influence yield?

The synthesis of structurally related furan esters (e.g., Ethyl 5-(1-chloroethyl)-2-furoate) involves cyclocondensation reactions under controlled conditions. For example, anhydrous ZnCl₂ in chloroform at low temperatures (−1°C to 5°C) catalyzes the addition of aldehydes to furan precursors, followed by HCl gas saturation to stabilize intermediates . For this compound, analogous methods may employ cyclohexanone derivatives as electrophiles in Friedel-Crafts alkylation or Claisen-Schmidt condensations. Key parameters include temperature control (±2°C), stoichiometric ratios of reactants (e.g., 1:2 molar ratio of furan ester to cyclohexanone), and catalyst selection (e.g., Lewis acids like AlCl₃ or ZnCl₂) to optimize regioselectivity and minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and furan ring protons (δ ~6.5–7.5 ppm in ¹H NMR) are diagnostic. The 3-oxocyclohexyl group shows characteristic cyclohexanone carbonyl (δ ~210 ppm in ¹³C NMR) and axial/equivalent proton splitting patterns.

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹), furan C-O-C (~1260 cm⁻¹), and cyclohexanone C=O (~1715 cm⁻¹) confirm functional groups.

- HRMS : Molecular ion peaks matching the exact mass (e.g., C₁₃H₁₆O₄: 260.32 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) validate the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?

Divergent yields may arise from variations in reaction conditions (e.g., HCl gas flow rate, solvent purity) or incomplete intermediate stabilization. For example, slow HCl saturation (1–1.5 hours) in chloroform ensures protonation of reactive intermediates, while rapid saturation leads to side products. Systematic optimization via Design of Experiments (DoE) can identify critical factors, such as catalyst loading (10–20 mol%) or post-reaction stirring duration (2–3 hours at room temperature), to improve reproducibility .

Q. What strategies enhance the stereochemical purity of this compound during synthesis?

The 3-oxocyclohexyl group introduces potential stereoisomerism. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can enforce enantioselectivity during ketone alkylation. Post-synthesis chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) further isolates desired stereoisomers .

Q. How does the electronic nature of substituents on the furan ring affect the compound’s reactivity in downstream applications?

Electron-withdrawing groups (e.g., nitro, acetyl) on the furan ring increase electrophilicity, facilitating nucleophilic additions (e.g., Michael additions) or cycloadditions. For this compound, the electron-rich furan oxygen stabilizes transition states in Diels-Alder reactions, while the ketone enables Schiff base formation with amines for bioactive derivative synthesis .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >150°C indicates thermal stability).

- pH-dependent hydrolysis : Incubation in buffers (pH 1–13) at 37°C, monitored via HPLC for ester hydrolysis products (e.g., free furoic acid).

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .

Data Interpretation & Contradictions

Q. How should researchers interpret conflicting FTIR data for similar furan esters?

Discrepancies in carbonyl peak positions (e.g., 1715 vs. 1740 cm⁻¹) may arise from solvent effects (polar vs. non-polar) or hydrogen bonding. For this compound, comparing spectra in anhydrous DCM versus DMSO clarifies solvent interactions. Additionally, computational modeling (DFT) of vibrational modes aligns experimental and theoretical IR bands .

Q. Why do some synthetic routes report lower yields despite optimized conditions?

Trace moisture in reagents (e.g., ZnCl₂) can deactivate Lewis acids, reducing catalytic efficiency. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O). Impurities in starting materials (e.g., oxidized cyclohexanone) also lower yields; pre-purification via silica gel chromatography or recrystallization mitigates this .

Methodological Recommendations

Q. What purification techniques are optimal for isolating high-purity this compound?

Q. How can researchers leverage computational tools to predict biological activity?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cyclooxygenase-2), while QSAR analyses correlate substituent electronegativity with anti-inflammatory activity. ADMET predictions (e.g., SwissADME) assess pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.